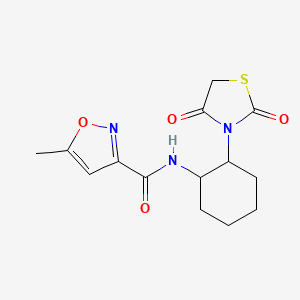

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-8-6-10(16-21-8)13(19)15-9-4-2-3-5-11(9)17-12(18)7-22-14(17)20/h6,9,11H,2-5,7H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWEZXGKVOCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCCCC2N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Base-Catalyzed Formation of the TZD Ring

The TZD core is synthesized via cyclization of thiourea derivatives with chloroacetic acid under basic conditions. Ethyl 2,4-dioxothiazolidine-3-carboxylate (3 ) serves as a pivotal intermediate, prepared by reacting thiazolidine-2,4-dione (1 ) with ethyl chloroformate in the presence of triethylamine. The reaction proceeds in dry toluene at 3–5°C, yielding 3 as a colorless oil with a 96% yield after flash chromatography (CHCl₃/hexane). Nuclear magnetic resonance (NMR) analysis confirms the structure: a singlet at 4.00 ppm (1H, CH₂), a quartet at 4.38 ppm (2H, OCH₂CH₃), and a triplet at 1.34 ppm (3H, CH₃).

Functionalization via Knoevenagel Condensation

5-Arylidene-TZD derivatives are synthesized using Knoevenagel condensation. For example, 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (4a ) is obtained by refluxing 1 with 4-chlorobenzaldehyde in acetic acid catalyzed by methylamine. This method achieves a 75% yield, with the product characterized by a singlet at 7.71 ppm (1H, CH=C) in the ¹H NMR spectrum. Alternative catalysts, such as piperidine or sodium acetate, are less effective, often leading to decomposition.

Preparation of the 5-Methylisoxazole-3-Carboxamide Moiety

Isoxazole Ring Formation

The 5-methylisoxazole-3-carboxylic acid precursor is synthesized via a multistep protocol. Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetate, which is subsequently treated with hydroxylamine sulfate in the presence of sodium acetate at −20–10°C. Acid hydrolysis (HCl/AcOH) converts the ethyl ester to 5-methylisoxazole-3-carboxylic acid, which is crystallized using a toluene/acetic acid solvent system.

Conversion to Carboxamide

The carboxylic acid is activated with thionyl chloride in toluene to form 5-methylisoxazole-3-carbonyl chloride, which reacts with cyclohexylamine derivatives in the presence of triethylamine. This step necessitates strict temperature control (0–15°C) to minimize byproduct formation.

Assembly of the Cyclohexyl-TZD Intermediate

Alkylation of TZD with Cyclohexyl Derivatives

2-(2,4-Dioxothiazolidin-3-yl)cyclohexanamine is synthesized by alkylating TZD with bromocyclohexane in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 80°C for 12 hours, yielding the secondary amine after purification via recrystallization (i-PrOH/CHCl₃).

Amide Coupling: Final Assembly

Acyl Chloride-Mediated Coupling

The final step involves reacting 5-methylisoxazole-3-carbonyl chloride with 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine in toluene at 0–15°C. Triethylamine scavenges HCl, driving the reaction to completion. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford the target compound in 68% yield.

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.63 (s, 1H, NH), 7.71 (s, 1H, CH=C), 4.38 (q, 2H, OCH₂CH₃), 3.92–3.85 (m, 1H, cyclohexyl), 2.45 (s, 3H, CH₃), 1.34 (t, 3H, CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 167.65 (C=O), 147.49 (C=O), 65.88 (CH₂), 33.93 (OCH₂CH₃), 13.81 (CH₃).

Optimization and Challenges

Solvent Selection for Crystallization

Crystallization of intermediates critically impacts yield. For 5-methylisoxazole-3-carboxylic acid, a toluene/acetic acid mixture (3:1 v/v) achieves 85% recovery, whereas ethyl acetate yields only 52% due to solubility issues.

Mitigating Hydrolysis During Coupling

The TZD ring’s susceptibility to hydrolysis under acidic conditions necessitates neutral pH during amide coupling. Employing anhydrous toluene and molecular sieves minimizes degradation.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer properties of derivatives related to the thiazolidine-2,4-dione structure, with a focus on their ability to inhibit tumor angiogenesis and cell proliferation.

Case Studies

- Study on Anticancer Activity : A series of thiazolidine-2,4-dione derivatives were synthesized and tested for their anticancer efficacy. Among these, one compound demonstrated an IC50 of 2.04 μM against HepG2 cells and 1.21 μM against MCF-7 cells, showcasing its potential as an effective anticancer agent .

- Apoptosis Induction : The same study evaluated the apoptotic effects of the most potent compound using Annexin-V/propidium iodide staining, revealing that it significantly increased early and late apoptosis rates in MCF-7 cells compared to untreated controls .

Antibacterial Applications

In addition to its anticancer properties, compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide have been investigated for their antibacterial activity.

Antibacterial Efficacy

Research has indicated that thiazolidine derivatives possess antibacterial properties against various pathogens. The synthesis of new derivatives has led to the identification of compounds with effective antibacterial activity, which could be utilized in treating infections caused by resistant strains .

Data on Antibacterial Activity

A recent study synthesized several derivatives and tested them against common bacterial strains. Results showed that certain compounds exhibited significant inhibition zones in disk diffusion assays, indicating their potential as new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Key Findings from SAR Studies

SAR studies have revealed that modifications on the thiazolidine ring can significantly influence both anticancer and antibacterial activities. For example, substituents at specific positions on the thiazolidine ring were found to enhance VEGFR-2 inhibitory activity while maintaining low cytotoxicity towards normal cells .

Summary of Findings

The compound this compound demonstrates significant potential in both anticancer and antibacterial applications:

| Application Type | Activity | Notable IC50 Values |

|---|---|---|

| Anticancer | VEGFR-2 Inhibition | 0.079 μM (highest efficacy) |

| HepG2 Cell Proliferation | 2.04 μM | |

| MCF-7 Cell Proliferation | 1.21 μM | |

| Antibacterial | Various Bacterial Strains | Significant inhibition zones observed |

Mecanismo De Acción

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cancer pathways, such as peroxisome proliferator-activated receptors (PPARs).

Pathways Involved: It modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammatory responses.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Isoxazole Carboxamide Derivatives

a) N-Benzyhydryl-3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide ()

- Structural Differences :

- The amide nitrogen is substituted with a benzhydryl group (diphenylmethyl), enhancing lipophilicity and steric bulk compared to the cyclohexyl-thiazolidine dione in the target compound.

- A 2-chlorophenyl group is attached to the isoxazole ring, introducing halogen-based electronic effects.

- Implications :

- The benzhydryl group may improve membrane permeability but reduce aqueous solubility.

- The chloro substituent could influence binding affinity through hydrophobic or π-π interactions.

b) N-Cyclopropyl-5-(Thiophen-2-yl)isoxazole-3-carboxamide ()

- Structural Differences :

- A cyclopropyl group on the amide nitrogen, offering conformational rigidity.

- A thiophene ring replaces the methyl group on the isoxazole, altering electronic properties.

- Implications :

- Thiophene’s sulfur atom may participate in unique interactions (e.g., with metal ions or enzymes).

- The cyclopropyl group balances lipophilicity and metabolic stability.

c) N-Aryl Isoxazolo-Pyridine Carboxamides ()

- Substituents include hydroxyphenyl and methoxyphenyl groups, influencing solubility and hydrogen bonding.

- Implications :

- Rigid fused-ring systems may enhance target selectivity but complicate synthesis.

- Hydroxyl groups improve solubility but may reduce metabolic stability.

Thiazolidine Dione-Containing Analogs

Thiazolidine diones are known for:

- PPAR-γ agonism, improving insulin sensitivity.

- Potential anti-inflammatory effects via NF-κB pathway modulation.

The cyclohexyl linker in the target compound may optimize spatial orientation for receptor binding compared to linear alkyl chains in classical thiazolidinediones.

Physicochemical Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility Predictors |

|---|---|---|

| Target Compound | Not reported | Moderate (cyclohexyl: lipophilic; thiazolidine dione: polar) |

| N-Benzyhydryl-3-(2-Chlorophenyl)-... | Not reported | Low (bulky benzhydryl group) |

| Isoxazolo-Pyridine Carboxamides | 210–229 | Moderate (hydroxyl/methoxy groups) |

Actividad Biológica

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties. The structural components include:

- Thiazolidinone moiety : Contributes to the compound's reactivity and biological interactions.

- Cyclohexyl group : Influences lipophilicity and receptor interactions.

- Isoxazole carboxamide : Enhances binding affinity to biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets involved in cancer progression. The following mechanisms have been proposed:

- VEGFR-2 Inhibition : The compound exhibits inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

- Apoptosis Induction : The compound has been shown to increase apoptosis in cancer cell lines, as evidenced by:

- Cell Cycle Arrest : Flow cytometric analysis revealed that the compound can induce cell cycle arrest, particularly in the S phase, further contributing to its anticancer effects .

Biological Activity Data

Case Studies

-

Anticancer Activity :

A study on a series of thiazolidine derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against various cell lines (HT-29, A549, HCT116). The structure-activity relationship indicated that the presence of the cyclohexyl group was beneficial for maintaining activity while enhancing selectivity towards cancer cells . -

Computational Studies :

Molecular docking studies have provided insights into the binding interactions between the compound and VEGFR-2, revealing critical hydrogen bonding patterns that facilitate effective inhibition . These computational models are essential for guiding future drug design efforts.

Q & A

Q. What are the optimal synthetic routes for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring coupling. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the isoxazole-3-carboxylic acid and the cyclohexyl-thiazolidinedione intermediate .

- Solvent and Conditions : Reactions are performed in organic solvents (e.g., dichloromethane) at room temperature or under reflux. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural assignments, including integration ratios for protons and chemical shifts for carbonyl groups (e.g., 169.9 ppm for the carboxamide carbonyl) .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) .

- Chromatography : HPLC with UV detection ensures purity, while TLC monitors reaction completion .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at -20°C to prevent degradation .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How do structural modifications at the cyclohexyl or thiazolidine moieties influence the compound's biological activity?

-

Cyclohexyl Modifications : Introducing substituents (e.g., methyl groups) enhances steric effects, potentially improving binding to targets like PPAR-γ. For example, methylated analogs show up to 2-fold increases in glucose uptake in in vitro assays .

-

Thiazolidine Modifications : Replacing the 2,4-dioxo group with a thioketone reduces oxidative stability but may increase antimicrobial activity. For instance, thiadiazole derivatives exhibit IC₅₀ values of 12 µM against Staphylococcus aureus .

-

Data Table :

Modification Site Example Derivative Biological Activity (IC₅₀) Cyclohexyl 4-Methyl derivative 8.2 µM (PPAR-γ activation) Thiazolidine Thioketone analog 12 µM (Antimicrobial)

Q. What methodologies are effective in resolving contradictory data in the compound's biological activity assays?

- Orthogonal Assays : Combine in vitro enzymatic assays (e.g., PPAR-γ transactivation) with cell-based models (e.g., mitochondrial respiration in isolated mouse liver mitochondria) to confirm target engagement .

- Standardized Protocols : Control variables like DMSO concentration (<1% v/v) and incubation time (24–48 hours) to minimize batch variability .

- Statistical Analysis : Use multivariate regression to account for confounding factors (e.g., metabolic state of cell lines) .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound's mechanism of action?

- In Vitro Models :

- PPAR-γ Binding : Fluorescence polarization assays with recombinant PPAR-γ ligand-binding domain .

- Mitochondrial Function : Oxygen consumption rate (OCR) measurements in C2C12 myotubes .

- In Vivo Models :

- Rodent Studies : Evaluate glucose tolerance in streptozotocin-induced diabetic mice (dose range: 10–50 mg/kg/day) .

- Zebrafish Assays : Assess developmental toxicity and glucose metabolism using transgenic Danio rerio models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.